5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(1-Ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 1-ethylpyrazole moiety at position 3. Its synthesis typically involves alkylation reactions of precursor triazole-thiols with halogenated intermediates, such as ethyl halides or substituted pyrazole derivatives, under basic conditions (e.g., potassium carbonate in acetone or DMF) .
Structurally, the ethyl group on the pyrazole ring and the methyl group on the triazole contribute to its lipophilicity, influencing bioavailability and interaction with biological targets. The compound’s versatility has led to exploration in diverse fields, including agriculture (as a plant growth regulator) , corrosion inhibition , and antimicrobial therapy .
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11N5S/c1-3-13-5-4-6(11-13)7-9-10-8(14)12(7)2/h4-5H,3H2,1-2H3,(H,10,14) |
InChI Key |
VBKWPPVKYQBCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NNC(=S)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial and Antifungal Activity
One of the most promising applications of this compound is its antimicrobial and antifungal properties. Research indicates that derivatives of triazole compounds, including 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a study examining the antimicrobial efficacy of triazole derivatives, compounds were synthesized and tested against common pathogens using agar-well diffusion methods. The results demonstrated that certain derivatives displayed potent activity against both gram-positive and gram-negative bacteria, as well as yeast-like fungi. This highlights the potential for developing new antifungal agents to combat resistant strains of pathogens .
Antitumor Properties
The compound also shows promise in cancer research. Studies have indicated that triazole derivatives can inhibit the growth of cancer cells. For instance, a derivative containing a 5-thio-1,2,4-triazole framework was reported to exhibit significant cytotoxic activity against HT29 colon cancer cells.
Case Study: Cytotoxic Activity
Research conducted on various triazole derivatives focused on their effects on cell proliferation in cancer lines. The study found that certain compounds led to a significant delay in the cell cycle progression of HT29 cells, suggesting their potential as anticancer agents .
Agricultural Applications
Beyond medicinal uses, this compound has applications in agriculture as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal diseases.
Case Study: Fungicidal Activity
Research has shown that triazole compounds can effectively control fungal pathogens in crops. Field trials demonstrated that treated plants exhibited reduced disease incidence compared to untreated controls. This suggests that such compounds could be integrated into agricultural practices to enhance crop protection .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions including cyclization and thiolation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
The synthesis typically involves:
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Alkyl chains (e.g., ethyl in the target compound, decylthio in ) enhance membrane permeability, improving antifungal efficacy.
- Aromatic Substituents: Phenyl (Ph) or chlorophenyl (4-Cl-Ph) groups increase steric bulk, affecting binding to enzymatic targets (e.g., Yucasin’s inhibition of YUCCA flavin monooxygenases ).
- Thiol vs. Thione : The thiol (-SH) group in the target compound is critical for redox activity and metal chelation, whereas thione (=S) derivatives may exhibit reduced reactivity .
Antimicrobial and Antifungal Activity
- Target Compound : Demonstrates broad-spectrum activity against Candida albicans (MIC: 0.01% concentration, 90% inhibition) and Staphylococcus aureus (80% inhibition at 0.01%) .
- 4-((5-(Decylthio)-4-Me-4H-triazol-3-yl)Me)morpholine : Exhibits superior antifungal effects compared to fluconazole against Aspergillus spp., attributed to the decylthio group’s lipid interaction .
- 5-(2-Hydroxy-Ph)-4-Ph-1,2,4-triazole-3-thiol : Shows 70–80% inhibition of Eimeria stiedae (coccidian parasites) at 50 mg/L, comparable to toltrazuril .
Plant Growth Regulation
Electrochemical and Antioxidant Properties
Biological Activity
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
The molecular formula of this compound is , with a molecular weight of 209.27 g/mol. Its structure includes a triazole ring, which is known for its significant role in biological activity due to its ability to form hydrogen bonds and chelate metal ions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway often includes thiosemicarbazide acylation followed by cyclization reactions as described in previous studies .
Anticancer Activity
Research has demonstrated that derivatives of the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| TZ55.7 | HT-29 (Colorectal) | 10 |
| TZ53.7 | MCF-7 (Breast) | 15 |
| TZ3a.7 | PC-3 (Prostate) | 20 |
These compounds were shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving inhibition of key signaling pathways such as MEK/ERK .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives possess broad-spectrum activity against bacteria and fungi due to their ability to inhibit enzyme functions critical for microbial survival.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings suggest a promising role for this compound in developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety can form hydrogen bonds with active sites of enzymes such as aromatase and carbonic anhydrase.
- Metal Chelation : Its thiol group enhances metal ion binding, which can disrupt metal-dependent processes in cells .
- Cell Cycle Modulation : The compound is known to affect cell cycle progression, particularly in cancer cells by inducing G0/G1 phase arrest .
Case Studies
A notable study investigated the effects of this compound on colorectal cancer cells (HT-29). It was found that treatment with various concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against colorectal cancer . Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, showing significant efficacy compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazine derivatives. For example, condensation of 4-amino-5-(pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes or ketones under reflux in methanol or ethanol yields the target compound. Hydrazine hydrate and phosphorus oxychloride are often used to facilitate cyclization and thiol group stabilization .
- Key Steps :
- Formation of hydrazinecarbothioamide intermediates.
- Cyclization under basic or acidic conditions.
- Purification via recrystallization or column chromatography.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H-NMR and LC-MS : Confirm molecular structure and purity .
- Elemental Analysis : Validates empirical formula (e.g., C8H10N6S).
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
Q. What storage conditions are optimal for preserving stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers for long-term stability (1–2 years). Short-term storage (1–2 weeks) at -4°C is acceptable but not recommended for sensitive studies .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 20–30% increase compared to conventional heating) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalytic Systems : Employ Lewis acids (e.g., ZnCl2) to accelerate cyclization .
Q. What strategies resolve spectral contradictions in structural elucidation (e.g., overlapping NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping proton and carbon signals.
- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to clarify triazole ring assignments .
- Computational Modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. How does the compound interact with biological targets such as fungal 14α-demethylase?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 3LD6) to model binding to the enzyme's active site. The triazole-thiol moiety coordinates with heme iron, inhibiting ergosterol biosynthesis .
- ADMET Analysis : Predict pharmacokinetic properties (e.g., LogP = 2.1 ± 0.3, suggesting moderate blood-brain barrier permeability) .
Q. What structural modifications enhance antifungal activity while reducing cytotoxicity?
- Methodological Answer :
- S-Alkylation : Introduce alkyl chains (e.g., methyl, ethyl) to the thiol group to improve lipophilicity and membrane penetration .
- Heterocyclic Hybridization : Fuse pyrazole and triazole rings with thiadiazole systems to broaden target specificity .
- SAR Studies : Replace the ethyl group on pyrazole with electron-withdrawing substituents (e.g., -CF3) to boost potency .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50 values against Candida spp.?
- Methodological Answer : Variations arise from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) affect ionization of the thiol group.
- Strain Variability : Mutations in fungal CYP51 genes alter target binding affinity.
- Purity Thresholds : Impurities >5% (e.g., unreacted hydrazine) can artificially inflate toxicity .
Experimental Design Considerations
Q. How to design a robust protocol for in vitro antifungal susceptibility testing?
- Methodological Answer :
- Broth Microdilution (CLSI M27) : Use RPMI-1640 medium at pH 7.0, with inoculum size 1–5 × 10<sup>3</sup> CFU/mL.
- Control Compounds : Include fluconazole (positive control) and solvent-only negative controls.
- Endpoint Criteria : Measure MIC as the lowest concentration inhibiting 90% growth after 48 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
